molecular formula C13H9ClF3NO3S2 B12931955 N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide

N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide

Cat. No.: B12931955
M. Wt: 383.8 g/mol
InChI Key: FBYFDGWGNYPAOI-UHFFFAOYSA-N
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Description

N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trifluoromethyl ketone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9ClF3NO3S2

Molecular Weight

383.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)-oxo-(trifluoromethyl)-λ6-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO3S2/c14-10-6-8-11(9-7-10)22(19,13(15,16)17)18-23(20,21)12-4-2-1-3-5-12/h1-9H

InChI Key

FBYFDGWGNYPAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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